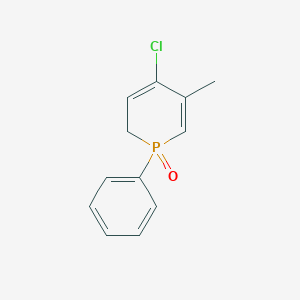
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide typically involves the reaction of chlorinated phosphorin derivatives with methyl and phenyl substituents. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can yield the desired compound with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorin oxides, while reduction can produce phosphorin hydrides. Substitution reactions can result in a variety of functionalized phosphorin derivatives.
Scientific Research Applications
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-oxide can be compared with other similar compounds, such as:
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-: Lacks the 1-oxide group, resulting in different chemical properties and reactivity.
Phosphorin, 4-chloro-1,2-dihydro-5-methyl-1-phenyl-, 1-sulfide: Contains a sulfur atom instead of an oxygen atom, leading to distinct biological and chemical behavior.
Properties
CAS No. |
109891-15-8 |
|---|---|
Molecular Formula |
C12H12ClOP |
Molecular Weight |
238.65 g/mol |
IUPAC Name |
4-chloro-5-methyl-1-phenyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C12H12ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChI Key |
MCCIJXIMIJKIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=O)(CC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















